2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester
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Overview
Description
2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from 2-butenoic acid, which is a type of unsaturated carboxylic acid. The compound is characterized by the presence of a bicyclopentyl group attached to the ester functionality, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butenoic acid, [1,1’-bicyclopentyl]-2-yl ester typically involves the esterification of 2-butenoic acid with [1,1’-bicyclopentyl] alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-butenoic acid, [1,1’-bicyclopentyl]-2-yl ester involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases to produce the corresponding alcohol and acid. The bicyclopentyl group may influence the binding affinity and specificity of the ester to its molecular targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Crotonic Acid Esters: These esters are derived from crotonic acid and have similar unsaturated structures.
Isocrotonic Acid Esters: These esters are derived from isocrotonic acid and share similar chemical properties.
3-Butenoic Acid Esters: These esters are derived from 3-butenoic acid and have a similar carbon chain length.
Uniqueness: 2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester is unique due to the presence of the bicyclopentyl group, which imparts distinct steric and electronic effects. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
68039-73-6 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(2-cyclopentylcyclopentyl) (E)-but-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-2-6-14(15)16-13-10-5-9-12(13)11-7-3-4-8-11/h2,6,11-13H,3-5,7-10H2,1H3/b6-2+ |
InChI Key |
IBCFURUUOKXNFW-QHHAFSJGSA-N |
SMILES |
CC=CC(=O)OC1CCCC1C2CCCC2 |
Isomeric SMILES |
C/C=C/C(=O)OC1CCCC1C2CCCC2 |
Canonical SMILES |
CC=CC(=O)OC1CCCC1C2CCCC2 |
68039-73-6 | |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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